(3Z)-5-bromo-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound (3Z)-5-bromo-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one is a synthetic organic molecule. Compounds of this nature often exhibit interesting chemical and biological properties, making them valuable in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-bromo-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. Common starting materials might include indole derivatives, brominating agents, and thiazolidinone precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to a double or triple bond.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic transformations.
Biology
In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, compounds like this are often investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, such compounds might be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of (3Z)-5-bromo-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other indole derivatives, thiazolidinones, and brominated organic molecules.
Uniqueness
The uniqueness of this compound could lie in its specific combination of functional groups, which might confer unique chemical reactivity or biological activity compared to other similar molecules.
Properties
Molecular Formula |
C20H23BrN2O2S2 |
---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-2-oxo-1-pentylindol-3-ylidene)-3-butyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H23BrN2O2S2/c1-3-5-7-11-22-15-9-8-13(21)12-14(15)16(18(22)24)17-19(25)23(10-6-4-2)20(26)27-17/h8-9,12H,3-7,10-11H2,1-2H3/b17-16- |
InChI Key |
VOWMZZFYYKANRV-MSUUIHNZSA-N |
Isomeric SMILES |
CCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCCC)/C1=O |
Canonical SMILES |
CCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCCC)C1=O |
Origin of Product |
United States |
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